Arnidiol 3-Laurate

Phytochemistry Quality Control Natural Product Analysis

Arnidiol 3-Laurate (CAS 357419-15-9, C42H72O3, MW 625.0) is a pentacyclic triterpenoid fatty acid monoester, specifically the lauric acid (C12:0) ester of arnidiol (a ursane-type triterpene diol) at the C-3 hydroxyl position. It occurs naturally as a minor but quantifiable constituent of the dichloromethane extracts of Calendula officinalis (pot marigold) flowers, alongside its closely related analogs including arnidiol-3-O-myristate (C14:0), arnidiol-3-O-palmitate (C16:0), and the corresponding faradiol esters.

Molecular Formula C42H72O3
Molecular Weight 625.0 g/mol
Cat. No. B15289297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArnidiol 3-Laurate
Molecular FormulaC42H72O3
Molecular Weight625.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C
InChIInChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1
InChIKeyYCKRAJSNDSSPMR-GVWWBULUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arnidiol 3-Laurate Triterpenoid Ester: Baseline Chemical Identity and Natural Abundance


Arnidiol 3-Laurate (CAS 357419-15-9, C42H72O3, MW 625.0) is a pentacyclic triterpenoid fatty acid monoester, specifically the lauric acid (C12:0) ester of arnidiol (a ursane-type triterpene diol) at the C-3 hydroxyl position . It occurs naturally as a minor but quantifiable constituent of the dichloromethane extracts of Calendula officinalis (pot marigold) flowers, alongside its closely related analogs including arnidiol-3-O-myristate (C14:0), arnidiol-3-O-palmitate (C16:0), and the corresponding faradiol esters [1].

Why Arnidiol 3-Laurate Is Not Interchangeable with Other Triterpenoid Esters in Research and Formulation


Generic substitution among the triterpenoid monoesters of Calendula officinalis is scientifically unsound due to quantifiable differences in natural abundance profiles across plant varieties and the ester chain length's direct impact on lipophilicity, chromatographic behavior, and potentially membrane permeability [1]. While arnidiol esters are bioactive constituents, their concentrations in the most productive variety (Calypso Orange Florensis) are an order of magnitude lower than those of the faradiol esters, which dominate the anti-inflammatory ester fraction [2]. The specific C12 laurate moiety confers distinct reversed-phase HPLC retention characteristics, making the compound a critical analytical reference standard for quality control and metabolic profiling of Calendula extracts .

Arnidiol 3-Laurate Quantitative Differentiation Evidence: Abundance, Chain Length, and Analytical Specificity


Relative Abundance of Arnidiol 3-Laurate vs. Faradiol Esters in Calendula officinalis Extracts

In the dichloromethane extracts of Calendula officinalis flowers, faradiol-3-O-laurate, -myristate, and -palmitate are the major anti-inflammatory triterpenoid esters, with faradiol-3-O-laurate being the most abundant [1]. In contrast, arnidiol-3-O-laurate is a minor component, present at significantly lower concentrations. Quantitative HPLC analysis of 10 varieties revealed that the highest-yielding variety (Calypso Orange Florensis) produced total bioactive monoesters at 1.2–1.5% of dry flower weight, but arnidiol esters constitute only a fraction of this total [2]. This abundance differential necessitates the use of purified Arnidiol 3-Laurate as a specific reference standard for accurate quantification in multi-component mixtures.

Phytochemistry Quality Control Natural Product Analysis

Lipophilicity Modulation: C12 Laurate vs. C14 Myristate and C16 Palmitate Esters

Esterification of arnidiol with lauric acid (C12:0) yields a compound with a molecular weight of 625.0 Da and a calculated logP of approximately 12–13, which is intermediate between the corresponding myristate (C14:0, MW ~653, logP ~13–14) and the parent diol (arnidiol, MW 442.7, logP ~7–8) . While direct experimental logP values for these specific esters are not reported in open literature, the incremental increase in lipophilicity with each two-carbon extension of the fatty acid chain is a well-established class-level trend for triterpenoid esters [1]. This difference in lipophilicity is likely to influence membrane partitioning and transdermal absorption kinetics, making the laurate ester a distinct entity for formulation studies.

Drug Delivery Membrane Permeability Physicochemical Profiling

Analytical Distinction: Reversed-Phase HPLC Retention Time Specificity

In a validated reversed-phase HPLC method for the simultaneous quantification of eight triterpenoid monoesters from Calendula officinalis, Arnidiol 3-Laurate exhibits a distinct retention time (RT) relative to its myristate and palmitate analogs [1]. The method employs an isocratic elution with internal standardization, enabling baseline separation of the esters. While absolute RT values are system-dependent, the relative retention order (laurate < myristate < palmitate) is consistent and allows for unambiguous identification of the C12 laurate ester in complex natural product mixtures.

Analytical Chemistry Chromatography Reference Standards

Structural Distinction: Ursane vs. Lupane Core for Arnidiol vs. Calenduladiol Esters

Arnidiol 3-Laurate possesses an ursane-type pentacyclic triterpene core, whereas the closely related calenduladiol esters (e.g., calenduladiol-3-O-laurate) are based on a lupane skeleton [1]. This fundamental difference in ring E stereochemistry and substitution pattern (ursane: C-19/C-20 methyl arrangement vs. lupane: isopropenyl group at C-19) is known to influence the conformational flexibility and molecular recognition of triterpenoids by biological targets [2]. Although direct comparative bioactivity data for these specific laurate esters are lacking, the distinct core structures imply non-equivalent pharmacological profiles and preclude generic substitution.

Structural Biology Molecular Pharmacology Structure-Activity Relationship

High-Value Application Scenarios for Arnidiol 3-Laurate in Research and Quality Control


Analytical Reference Standard for HPLC Quantification of Minor Triterpenoid Esters in Calendula Extracts

As a minor but distinct constituent of Calendula officinalis, Arnidiol 3-Laurate is essential for developing validated HPLC methods aimed at comprehensive metabolomic profiling or quality control of botanical extracts [1]. Its unique retention time relative to faradiol esters and arnidiol myristate/palmitate ensures accurate peak assignment and quantification in complex mixtures, supporting regulatory compliance for herbal medicinal products.

Physicochemical Probe for Investigating Chain-Length-Dependent Membrane Permeability in Triterpenoid Esters

The C12 laurate moiety confers intermediate lipophilicity (predicted logP ~12–13) compared to C14 myristate and C16 palmitate analogs . This makes Arnidiol 3-Laurate a valuable tool compound for systematic studies examining the relationship between fatty acid chain length and transdermal absorption, cellular uptake, or blood-brain barrier penetration of pentacyclic triterpenoids.

Ursane-Specific Scaffold for Structure-Activity Relationship (SAR) Studies in Anti-Inflammatory Drug Discovery

The ursane core of arnidiol distinguishes it from the lupane-based calenduladiol esters [2]. Arnidiol 3-Laurate serves as a specific ursane-type reference for SAR campaigns aiming to optimize anti-inflammatory or anticancer activity through modifications of the C-3 ester group, without confounding effects from differing triterpene backbones.

Internal Standard for Mass Spectrometry-Based Quantification of Triterpenoid Esters in Plant Metabolomics

Given its defined molecular weight (625.0 Da) and characteristic fragmentation pattern, Arnidiol 3-Laurate can be employed as an internal standard or calibration reference in LC-MS/MS assays targeting the broader class of triterpenoid fatty acid esters, facilitating accurate quantitation in botanical research and phytochemical quality assessment .

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